

Introduction: Unveiling GSK1070916

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Compound of Interest

Compound Name: 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

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In the landscape of modern oncology, the targeting of critical cell cycle regulators has emerged as a promising therapeutic strategy. Among these, the Aurora kinases, a family of serine/threonine kinases essential for mitotic progression, have garnered significant attention due to their frequent overexpression in human tumors.^{[1][2]} This guide provides a comprehensive technical overview of GSK1070916, a novel and potent small molecule inhibitor of Aurora B and Aurora C kinases. While initially queried under the CAS number 160388-54-5, which corresponds to **4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid**, the preponderance of scientific literature identifies the active compound as GSK1070916.^{[3][4][5]} GSK1070916 is a 7-azaindole derivative developed by GlaxoSmithKline with significant potential for the treatment of a broad range of cancers.^{[6][7][8]} This document will delve into the biochemical properties, mechanism of action, cellular effects, and preclinical efficacy of GSK1070916, providing researchers, scientists, and drug development professionals with a detailed understanding of this promising therapeutic agent.

Physicochemical Properties and Formulation

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.

Property	Value	Source
CAS Number	942918-07-2	[9]
Molecular Formula	C30H33N7O	[10]
Molecular Weight	507.63 g/mol	[9]
Synonyms	GSK-1070916A, NMI-900	[11][12]
Melting Point	227 °C	[13]
Solubility	Soluble in DMSO (10 mg/mL with sonication)	[14]
Storage	Desiccate at -20°C	[14]

Formulation for In Vivo Studies:

For preclinical animal studies, GSK1070916 has been formulated in various vehicles. A common formulation consists of a sequential mixture of 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.[12] Another described formulation for intraperitoneal administration is 2% Cremophor EL, 2% N,N-dimethylacetamide, and 96% acidified water (pH 5.0).[10] The choice of formulation is critical for ensuring bioavailability and minimizing vehicle-related toxicity in animal models. The use of fresh, anhydrous DMSO is recommended to avoid solubility issues.[9]

Biochemical Profile: A Highly Selective and Potent Kinase Inhibitor

GSK1070916 distinguishes itself through its potent and selective inhibition of Aurora B and Aurora C kinases. This selectivity is a key attribute, as off-target effects on the closely related Aurora A kinase can lead to distinct cellular phenotypes and potential toxicities.

Mechanism of Inhibition:

GSK1070916 is a reversible and ATP-competitive inhibitor.[9][15] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. A remarkable feature of GSK1070916 is its time-dependent inhibition and extremely slow dissociation from

Aurora B and C.[15][16] The enzyme-inhibitor dissociation half-life is greater than 480 minutes for Aurora B and approximately 270 minutes for Aurora C.[15][16] This prolonged residence time suggests that the duration of target inhibition in vivo may be sustained even as plasma concentrations of the drug decline.

Kinase Selectivity:

The inhibitory activity of GSK1070916 has been extensively characterized against a panel of kinases, demonstrating a high degree of selectivity for Aurora B and C.

Target Kinase	Ki* (nM)	IC50 (nM)
Aurora B-INCENP	0.38 ± 0.29	3.5
Aurora C-INCENP	1.45 ± 0.35	6.5
Aurora A-TPX2	492 ± 61	1100

Data compiled from multiple sources.[6][15]

This greater than 100-fold selectivity against Aurora A is a significant differentiator from other pan-Aurora kinase inhibitors.[9][15] While highly selective, at higher concentrations, GSK1070916 has been shown to inhibit other kinases such as FLT1, TIE2, SIK, FLT4, and FGFR1.[17][18]

Cellular Mechanism of Action and Phenotypic Consequences

The potent inhibition of Aurora B by GSK1070916 leads to a cascade of well-defined cellular events, ultimately culminating in apoptosis in cancer cells.

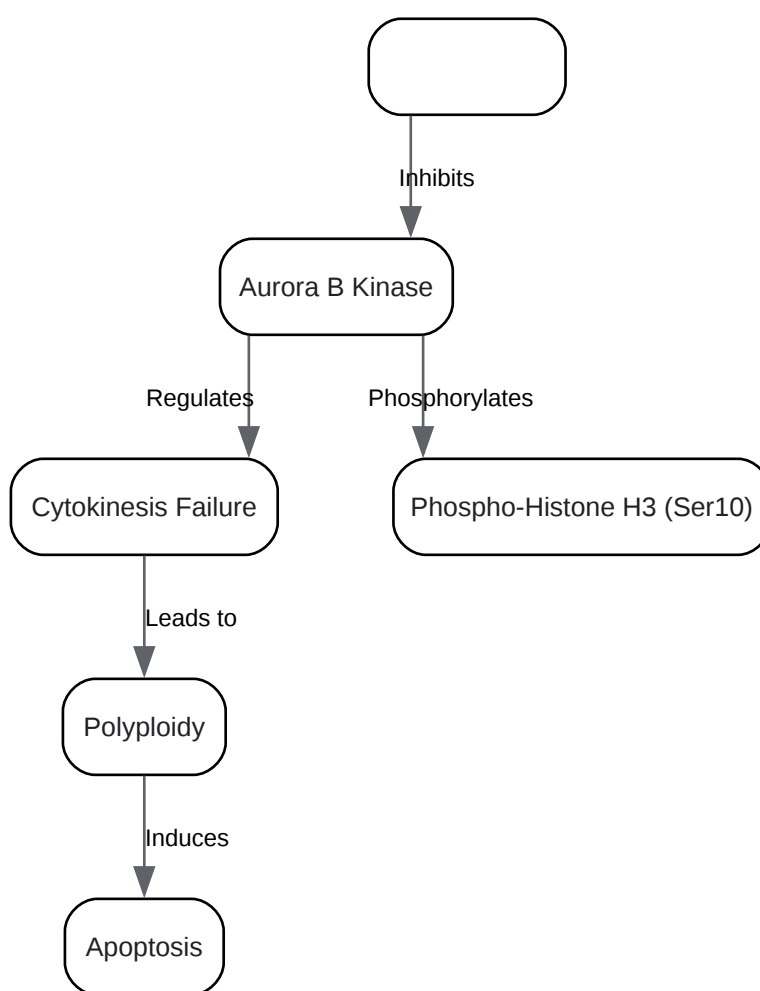
Inhibition of Histone H3 Phosphorylation:

A primary and specific substrate of Aurora B is histone H3 at serine 10 (pHH3-S10).[6] The inhibition of this phosphorylation event serves as a robust biomarker of GSK1070916 activity both in vitro and in vivo.[6][19] Treatment of human tumor cells with GSK1070916 results in a

dose-dependent decrease in pHH3-S10 levels, with EC50 values typically in the low nanomolar range.[6]

Disruption of Mitosis and Induction of Polyploidy:

Unlike compounds that cause a mitotic arrest, cells treated with GSK1070916 fail to properly segregate their chromosomes and undergo cytokinesis.[9][19] This leads to the formation of polyploid cells, which are cells containing more than two sets of homologous chromosomes.[9] [19] This aberrant cell division process ultimately triggers the apoptotic cascade.



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Figure 1. Cellular mechanism of action of GSK1070916.

Broad Anti-proliferative Activity:

GSK1070916 has demonstrated potent anti-proliferative activity across a wide array of human tumor cell lines, with a median EC50 of 8 nM in over 100 cell lines.[\[9\]](#)[\[19\]](#) This broad activity suggests its potential applicability across various cancer types.[\[19\]](#) Notably, a significant shift in potency is observed in non-dividing, normal human vein endothelial cells, highlighting a degree of selectivity for proliferating cells.[\[9\]](#)[\[19\]](#)

Preclinical In Vivo Efficacy

The promising in vitro profile of GSK1070916 has been translated into significant anti-tumor activity in preclinical xenograft models.

Pharmacodynamics and Tumor Growth Inhibition:

In mice bearing human tumor xenografts, administration of GSK1070916 leads to a dose-dependent inhibition of histone H3 phosphorylation in tumor tissues.[\[6\]](#)[\[19\]](#) This pharmacodynamic effect is correlated with anti-tumor efficacy. GSK1070916 has demonstrated tumor growth inhibition and regression in various xenograft models, including those for breast, colon, and lung cancer, as well as leukemia.[\[6\]](#)[\[8\]](#)[\[19\]](#) For instance, in mice with HL-60 leukemia xenografts, GSK1070916 treatment resulted in tumor regression.[\[8\]](#)

Pharmacokinetics:

Pharmacokinetic studies in mice have shown that after a single intraperitoneal dose of 100 mg/kg, blood concentrations of GSK1070916 greater than 170 ng/mL correlated with a sustained decrease in pHH3-S10 phosphorylation for up to 24 hours.[\[2\]](#)

Clinical Development and Future Perspectives

GSK1070916 has progressed into early-phase clinical trials. A Phase 1 trial was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK1070916 in patients with advanced solid tumors.[\[20\]](#)[\[21\]](#) The study involved intravenous administration of the drug daily for 5 days in 21-day cycles.[\[20\]](#) While the full results of this trial have not been widely published, the progression of GSK1070916 into the clinic underscores its potential as a novel cancer therapeutic.

Mechanisms of Resistance:

As with many targeted therapies, the potential for acquired resistance is a critical consideration. Preclinical studies have identified that overexpression of the ABCB1 transporter can confer resistance to GSK1070916 in cancer cells.[22] Additionally, overexpression of the ABCG2 transporter has also been implicated in reducing the cytotoxicity of GSK1070916.[7] These findings highlight the importance of understanding transporter-mediated drug efflux as a potential mechanism of clinical resistance.

Experimental Protocols

In Vitro Kinase Assay:

The inhibitory activity of GSK1070916 on Aurora kinases can be measured using an in vitro kinase assay. A common method involves the use of a peptide substrate and radiolabeled ATP.

- **Enzyme and Substrate Preparation:** Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP enzymes are used. A biotinylated peptide substrate is also prepared.[15]
- **Compound Incubation:** The Aurora kinase enzymes are pre-incubated with varying concentrations of GSK1070916 for 30 minutes to account for time-dependent inhibition.[9]
- **Reaction Initiation:** The kinase reaction is initiated by the addition of the peptide substrate and [γ -33P]ATP.[15]
- **Reaction Termination and Detection:** The reaction is allowed to proceed for a set time at room temperature and then terminated. The amount of phosphorylated peptide product is quantified, for example, using a LEADseeker™ bead-based assay and a Viewlux Imager.[9]

Cellular Proliferation Assay:

The anti-proliferative effects of GSK1070916 can be assessed using a variety of cell viability assays.

- **Cell Seeding:** A panel of tumor cell lines are plated in 96-well plates and allowed to adhere overnight.[14]
- **Compound Treatment:** Cells are treated with serial dilutions of GSK1070916. A DMSO-treated control is included.

- Incubation: Due to the mechanism of action involving the induction of endomitosis, an extended incubation period of 6-7 days is often required to accurately assess effects on cell viability.[\[10\]](#)
- Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: The EC50 value, representing the concentration at which 50% of the maximal effect is observed, is calculated.

Conclusion

GSK1070916 is a potent, selective, and ATP-competitive inhibitor of Aurora B and C kinases with a unique and advantageous biochemical profile, characterized by a long target residence time. Its mechanism of action, leading to mitotic disruption, polyploidy, and subsequent apoptosis, has been well-elucidated. The broad anti-proliferative activity in a multitude of cancer cell lines and significant anti-tumor efficacy in preclinical models have established GSK1070916 as a promising clinical candidate. Further investigation into its clinical efficacy and potential resistance mechanisms will be crucial in defining its role in the future of cancer therapy.

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